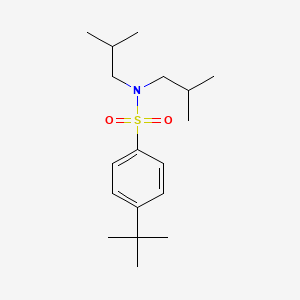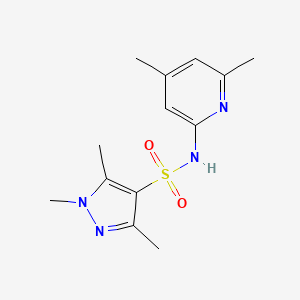
4-bromo-N-(2-phenylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-phenylphenyl)benzenesulfonamide, also known as BPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPB is a sulfonamide derivative that has a bromine atom attached to the benzene ring. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Applications De Recherche Scientifique
4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to have potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In organic synthesis, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been used as a building block for the synthesis of more complex molecules. In material science, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been studied for its potential use in the fabrication of organic electronic devices.
Mécanisme D'action
4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. 4-bromo-N-(2-phenylphenyl)benzenesulfonamide binds to the active site of carbonic anhydrase enzymes, preventing the binding of substrates and ultimately inhibiting their activity. This mechanism of action has been studied extensively, and 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase enzymes.
Biochemical and physiological effects:
4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of tumor growth, and the prevention of bone resorption. 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has also been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines in cells. Additionally, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to have neuroprotective effects, protecting neurons from oxidative stress and preventing the death of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-(2-phenylphenyl)benzenesulfonamide has several advantages for lab experiments, including its high potency as a carbonic anhydrase inhibitor, its ability to inhibit the growth of cancer cells, and its neuroprotective effects. However, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. Additionally, 4-bromo-N-(2-phenylphenyl)benzenesulfonamide has been found to have some toxicity in certain cell types, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 4-bromo-N-(2-phenylphenyl)benzenesulfonamide, including the development of more efficient synthesis methods, the study of its potential as a drug candidate for the treatment of various diseases, and the investigation of its potential as a material for organic electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of 4-bromo-N-(2-phenylphenyl)benzenesulfonamide and its physiological effects.
Méthodes De Synthèse
4-bromo-N-(2-phenylphenyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-bromoaniline with 2-phenylbenzenesulfonyl chloride in the presence of a base. The reaction yields 4-bromo-N-(2-phenylphenyl)benzenesulfonamide as a white solid that can be purified using recrystallization. Other methods of synthesis include the reaction of 4-bromoaniline with 2-phenylbenzenesulfonamide in the presence of a catalyst.
Propriétés
IUPAC Name |
4-bromo-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2S/c19-15-10-12-16(13-11-15)23(21,22)20-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFOPPXPRNCJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-phenylphenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)


![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B7459687.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)
